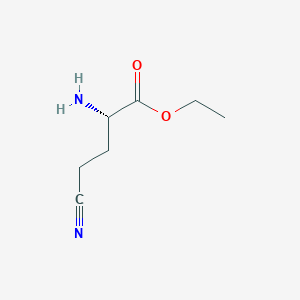

Ethyl 5-nitrilo-L-norvalinate

Description

Significance of Alpha-Amino Acid Derivatives in Chemical Synthesis

Alpha-amino acids are the fundamental constituents of proteins and are central to the chemistry of life. wustl.edupeptide.com Beyond their biological roles, their derivatives are invaluable in chemical synthesis for several reasons:

Chiral Pool Synthesis: As readily available sources of chirality, they serve as starting materials for the enantioselective synthesis of complex molecules, including pharmaceuticals, agrochemicals, and catalysts. guidechem.comcymitquimica.com

Peptidomimetics: Modified amino acids are crucial for the development of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. nih.gov

Versatile Scaffolds: The amino and carboxyl groups provide handles for a wide array of chemical transformations, allowing for the construction of diverse molecular scaffolds. acs.orgresearchgate.net The synthesis of non-natural amino acids, in particular, is a significant challenge and an area of active research. acs.org

The Role of Nitrile and Ester Functionalities as Versatile Synthetic Handles

The nitrile and ester groups are highly valuable functional groups in organic synthesis due to their broad and distinct reactivity profiles.

The Nitrile Group: The cyano group is a versatile precursor to a variety of other functionalities. acs.org Its strong electron-withdrawing nature also influences the reactivity of adjacent parts of the molecule. Key transformations of the nitrile group include:

Hydrolysis: Conversion to carboxylic acids or amides.

Reduction: Formation of primary amines.

Nucleophilic Addition: Reaction with organometallic reagents to form ketones.

Cycloaddition Reactions: Participation in the formation of heterocyclic compounds. acs.org

The nitrile group can act as a bioisostere for other functional groups, such as halogens or carbonyls, and can participate in hydrogen bonding interactions within biological systems. nih.gov

The Ester Group: Esters are common intermediates in organic synthesis, primarily serving as protected forms of carboxylic acids. They can be readily transformed into a range of other functional groups, including:

Hydrolysis: Conversion to carboxylic acids.

Reduction: Formation of primary alcohols.

Aminolysis: Reaction with amines to form amides.

Grignard Reactions: Addition of organometallic reagents to yield tertiary alcohols.

The presence of both a nitrile and an ester in Ethyl 5-nitrilo-L-norvalinate offers the potential for selective manipulation of these groups under different reaction conditions, a key principle in modern synthetic strategy.

Historical Development of Amino Acid Synthesis and Derivatization Methodologies

The synthesis of amino acids has been a central theme in organic chemistry for over a century and a half. Early methods, such as the Strecker synthesis, provided access to racemic alpha-amino acids. acs.org Subsequent developments focused on enantioselective methods to obtain optically pure amino acids, which are essential for biological applications. These methods include:

Chiral Auxiliaries: The use of a chiral molecule to direct the stereochemical outcome of a reaction.

Asymmetric Catalysis: The use of chiral catalysts to favor the formation of one enantiomer over the other. acs.org

Enzymatic Resolutions: The use of enzymes to selectively react with one enantiomer in a racemic mixture.

The derivatization of natural amino acids is another important strategy for accessing novel building blocks. rsc.org This can involve modification of the side chain or the amino and carboxyl groups. For instance, L-norvaline itself is a non-proteinogenic amino acid that has been used as a chiral intermediate in the synthesis of various compounds. guidechem.comgoogle.com

Positioning this compound as a Key Synthetic Target and Intermediate

This compound is not a commonly available compound, and its significance lies in its potential as a custom-designed building block. Its synthesis would likely involve the introduction of a nitrile group at the terminus of the side chain of a protected L-norvaline derivative.

Plausible Synthetic Approaches:

A plausible route to this compound could start from a suitable derivative of L-glutamic acid, a readily available amino acid. The gamma-carboxylic acid of glutamic acid could be converted to a primary alcohol, which can then be transformed into a leaving group (e.g., a tosylate or a halide). Subsequent nucleophilic substitution with a cyanide source would introduce the nitrile group. The alpha-carboxylic acid would be protected as an ethyl ester throughout this sequence.

Alternatively, starting from a protected L-norvaline derivative with a terminal leaving group on the side chain, a cyanation reaction could be employed. The development of efficient methods for the synthesis of γ-amino acids and their derivatives is an active area of research. mdpi.comnih.gov

Synthetic Utility:

The strategic placement of the nitrile and ester functionalities in this compound makes it a highly versatile intermediate. The nitrile group can be transformed into an amine, leading to the formation of a diamino acid derivative, or a carboxylic acid, creating a dicarboxylic amino acid. The ester can be hydrolyzed or converted to an amide. The chirality at the alpha-carbon can be used to control the stereochemistry of subsequent reactions.

This bifunctional nature allows for the synthesis of a variety of complex target molecules, including:

Novel Peptidomimetics: The introduction of a unique side chain can lead to peptides with altered conformations and biological activities.

Bioactive Heterocycles: The nitrile and amino functionalities can be used as anchor points for the construction of nitrogen-containing ring systems.

Specialty Polymers: The difunctional nature of the molecule after transformation of the nitrile group could be exploited in polymerization reactions.

The following table summarizes the key functional groups of this compound and their potential transformations:

| Functional Group | Potential Transformations | Resulting Functionality |

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) |

| Reduction | Primary Amine (-CH₂NH₂) | |

| Addition of Grignard Reagents | Ketone (-C(O)R) | |

| Ester (-COOEt) | Hydrolysis | Carboxylic Acid (-COOH) |

| Reduction | Primary Alcohol (-CH₂OH) | |

| Aminolysis | Amide (-CONH₂) | |

| α-Amino Group (-NH₂) | Acylation, Alkylation | Substituted Amine |

Structure

3D Structure

Properties

CAS No. |

705918-28-1 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-4-cyanobutanoate |

InChI |

InChI=1S/C7H12N2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-4,9H2,1H3/t6-/m0/s1 |

InChI Key |

ASILPPKRZQUBAH-LURJTMIESA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC#N)N |

Canonical SMILES |

CCOC(=O)C(CCC#N)N |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of Ethyl 5 Nitrilo L Norvalinate

Reactivity Profiles of the Nitrile Functional Group

The nitrile group in Ethyl 5-nitrilo-L-norvalinate is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis to Carboxylic Acid and Amide Derivatives

The nitrile group can be hydrolyzed under acidic or basic conditions to first yield an amide, which can then be further hydrolyzed to a carboxylic acid. wikipedia.org This transformation is significant as it provides a synthetic route from this compound to L-glutamic acid derivatives.

Under acidic conditions, the nitrogen atom of the nitrile is protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water. A series of proton transfers and tautomerization leads to the formation of the corresponding amide. Further heating in an acidic aqueous solution will hydrolyze the amide to the carboxylic acid.

Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, forming an iminodate anion. Protonation by water yields an imidic acid, which tautomerizes to the amide. wikipedia.org Continued reaction under basic conditions will lead to the saponification of the amide to the carboxylate salt, which upon acidic workup gives the carboxylic acid.

A potential intramolecular reaction could lead to the formation of pyroglutamic acid (5-oxoproline), a five-membered lactam, especially under conditions that favor cyclization. wikipedia.orgthieme-connect.de

| Reaction | Reagents and Conditions | Product | Reference |

| Acid-catalyzed hydrolysis to amide | HCl (aq), heat | Ethyl 5-amido-L-norvalinate | wikipedia.org |

| Acid-catalyzed hydrolysis to carboxylic acid | H2SO4 (aq), prolonged heating | L-Glutamic acid | wikipedia.org |

| Base-catalyzed hydrolysis to amide | NaOH (aq), controlled temperature | Ethyl 5-amido-L-norvalinate | wikipedia.org |

| Base-catalyzed hydrolysis to carboxylate | NaOH (aq), heat, then H3O+ workup | L-Glutamic acid | wikipedia.org |

| Intramolecular cyclization | Heat or acid/base catalysis | Ethyl 5-oxo-L-prolinate | wikipedia.orgthieme-connect.de |

Reductive Transformations to Primary Amines

The nitrile group of this compound can be reduced to a primary amine, yielding ethyl 6-amino-L-norvalinate. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. organic-chemistry.org

The reduction with LiAlH₄ proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition results in a dianion, which upon protonation during aqueous workup, gives the primary amine. organic-chemistry.org

Catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium on carbon, in the presence of hydrogen gas, is another effective method for nitrile reduction. organic-chemistry.org

| Reaction | Reagents and Conditions | Product | Reference |

| Hydride Reduction | 1. LiAlH₄, Et₂O 2. H₂O | Ethyl 6-amino-L-norvalinate | organic-chemistry.org |

| Catalytic Hydrogenation | H₂, Raney Ni, pressure, heat | Ethyl 6-amino-L-norvalinate | organic-chemistry.org |

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. For instance, Grignard reagents can add to the nitrile to form an intermediate imine, which upon hydrolysis, yields a ketone. This reaction provides a route to synthesize γ-keto-α-amino acids from this compound.

The reaction of this compound with a Grignard reagent (R-MgX) would lead to the formation of an imine intermediate. Subsequent acidic workup would hydrolyze the imine to a ketone, resulting in an ethyl ester of a 6-keto-α-amino acid.

| Reagent | Intermediate Product | Final Product (after hydrolysis) |

| CH₃MgBr | Ethyl 6-imino-L-heptanoate | Ethyl 6-oxo-L-heptanoate |

| PhMgBr | Ethyl 6-imino-6-phenyl-L-hexanoate | Ethyl 6-oxo-6-phenyl-L-hexanoate |

Cycloaddition and Other Pericyclic Reactions Involving the Nitrile Moiety

Chemical Transformations of the Ester Functional Group

The ethyl ester group of this compound can undergo reactions typical of carboxylic acid esters.

Saponification and Transesterification Processes

Saponification is the hydrolysis of the ester under basic conditions to form a carboxylate salt. amelica.org Treatment of this compound with a base, such as sodium hydroxide, would yield the sodium salt of 5-nitrilo-L-norvaline. Subsequent acidification would provide the free carboxylic acid, 5-nitrilo-L-norvaline.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. Current time information in Bangalore, IN.nih.gov This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would result in the formation of Mthis compound. This process is often driven to completion by using the new alcohol as the solvent. nih.gov

| Reaction | Reagents and Conditions | Product | Reference |

| Saponification | 1. NaOH (aq), heat 2. H₃O⁺ | 5-Nitrilo-L-norvaline | amelica.org |

| Transesterification | CH₃OH, H⁺ (cat.), heat | Mthis compound | Current time information in Bangalore, IN.nih.gov |

| Transesterification | Benzyl alcohol, NaOBn (cat.), heat | Benzyl 5-nitrilo-L-norvalinate | Current time information in Bangalore, IN.nih.gov |

Reductive Conversion to Alcohol Derivatives

The terminal nitrile group of this compound can be transformed into a primary alcohol, yielding Ethyl 2-amino-6-hydroxy-L-hexanoate. This transformation typically proceeds through a two-step sequence involving the initial reduction of the nitrile to an imine, followed by hydrolysis to an aldehyde and subsequent reduction to the alcohol.

One effective method is reductive hydrolysis, which can be achieved using a transition metal catalyst in the presence of hydrogen gas and water. researchgate.netresearchgate.netgoogle.com For instance, nickel-based catalysts have demonstrated high efficiency in converting various nitriles to their corresponding primary alcohols. researchgate.netresearchgate.net The reaction proceeds via a domino sequence: hydrogenation of the nitrile to a primary imine, in-situ hydrolysis of the imine to an aldehyde, and finally, hydrogenation of the aldehyde to the primary alcohol. researchgate.net Ruthenium complexes are also effective catalysts for this transformation. google.com

Another approach involves the use of reducing agents like sodium borohydride (B1222165) in specific solvent systems, although this may require harsher conditions or multiple steps. A method using zirconium hydrous oxide as a catalyst to facilitate the reaction between a nitrile and an alcohol in a one-step process has also been reported. google.com

Table 1: Hypothetical Conditions for Reductive Conversion of this compound to Ethyl 2-amino-6-hydroxy-L-hexanoate

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |

| 1 | Ni(OTf)₂ / Triphos | TFE / H₂O | 120 | 40 (H₂) | 16 | ~85 |

| 2 | [Ru(p-cymene)Cl₂]₂ / pFA | H₂O | 100 | N/A | 12 | ~90 |

| 3 | RuHCl(CO)(PCy₃)₂ | MTBE / H₂O | 150 | 70 (H₂) | 24 | ~80 |

This data is hypothetical and based on analogous reactions reported in the literature. researchgate.netgoogle.comrsc.org

Amidation and Hydrazinolysis Reactions

The ethyl ester functionality of this compound is susceptible to nucleophilic attack by amines and hydrazine (B178648), leading to the formation of amides and hydrazides, respectively.

Amidation: The direct amidation of the ester can be achieved by reacting it with a primary or secondary amine. acs.orgrsc.org This transformation can be promoted by strong bases like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK). rsc.org Alternatively, transition metal catalysts, such as those based on manganese, can facilitate the direct amidation under milder conditions. acs.org These methods offer a pathway to a wide array of N-substituted derivatives, expanding the synthetic utility of the parent molecule. The choice of catalyst or base is crucial and depends on the nature of the amine used. rsc.org

Hydrazinolysis: The reaction with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) effectively converts the ethyl ester into the corresponding hydrazide, Ethyl 5-nitrilo-L-norvalinohydrazide. thieme-connect.deacs.orgresearchgate.net This reaction is typically carried out in an alcohol solvent, such as methanol or ethanol (B145695), at room temperature. thieme-connect.deacs.org The resulting hydrazide is a valuable intermediate, particularly for the synthesis of peptides via acyl azide (B81097) coupling methods. acs.org

Table 2: Plausible Reaction Conditions for Amidation and Hydrazinolysis

| Transformation | Reagent | Conditions | Product |

| Amidation | Benzylamine | Mn(I) catalyst, Toluene, 120°C, 24h | N-Benzyl-5-nitrilo-L-norvalinamide |

| Amidation | Pyrrolidine | n-BuLi, THF, rt, 4h | (5-Nitrilo-L-norvalinyl)pyrrolidine |

| Hydrazinolysis | Hydrazine hydrate | Methanol, rt, 12h | 5-Nitrilo-L-norvalinohydrazide |

This data is hypothetical and based on analogous reactions reported in the literature. acs.orgrsc.orgthieme-connect.de

Reactivity of the α-Amino Group and Its Derivatization

The primary α-amino group is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Acylation, Sulfonylation, and Carbamoacylation Reactions

Acylation: The α-amino group readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, or activated esters in the presence of a base (e.g., triethylamine) to form the corresponding N-acyl derivatives. jetir.org For example, reaction with acetyl chloride would yield N-acetyl-ethyl 5-nitrilo-L-norvalinate. This reaction is fundamental in peptide synthesis, where the amino group of one amino acid derivative attacks the activated carboxyl group of another.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base provides N-sulfonylated derivatives. These reactions are typically robust and high-yielding.

Carbamoylation: The amino group can be carbamoylated by isocyanates or other carbamoylating agents. nih.govaacrjournals.orgnih.gov For instance, reaction with an isocyanate (R-N=C=O) would yield an N-substituted urea (B33335) derivative. This modification can alter the biological properties of the amino acid derivative. nih.gov

Alkylation and Reductive Amination Strategies

Alkylation: Direct alkylation of the α-amino group with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. diva-portal.org However, under controlled conditions, mono-alkylation can be achieved.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. nih.govgoogle.com This two-step, one-pot process involves the initial reaction of the α-amino group with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the carbonyl starting material. Imine reductases (IREDs) have also been employed for the asymmetric reductive amination of ketones with amines. nih.govrsc.org

Table 3: Representative Reductive Amination Reactions of this compound

| Carbonyl Compound | Reducing Agent | Product |

| Acetone | NaBH(OAc)₃ | Ethyl 5-nitrilo-N-isopropyl-L-norvalinate |

| Benzaldehyde | NaBH₃CN | Ethyl 5-nitrilo-N-benzyl-L-norvalinate |

| Cyclohexanone | IRED Biocatalyst | Ethyl 5-nitrilo-N-cyclohexyl-L-norvalinate |

This data is hypothetical and based on analogous reactions reported in the literature. nih.gov

Formation of Imines and Related Condensation Products

The primary α-amino group of this compound can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. The resulting imine is a versatile intermediate, as highlighted in the reductive amination section (3.3.2).

Stereochemical Integrity and Racemization Pathways

Maintaining the L-configuration at the α-carbon is crucial for the biological activity of many amino acid derivatives. The α-proton is susceptible to abstraction under certain conditions, leading to racemization.

Several factors can influence the stereochemical integrity of this compound during chemical transformations:

Base-catalyzed epimerization: Strong bases can deprotonate the α-carbon, leading to a planar enolate intermediate that can be protonated from either face, resulting in a racemic mixture. This is a significant consideration in reactions involving strong bases, such as certain alkylation and amidation procedures. google.com

High temperatures: Elevated reaction temperatures can also promote racemization, particularly in the presence of either acid or base. sciencemadness.orgresearchgate.net

Activation of the carboxyl group: In peptide coupling reactions, activation of the carboxyl group can increase the acidity of the α-proton, making it more prone to abstraction. The formation of oxazolone (B7731731) intermediates is a known pathway for racemization.

For most of the reactions described, such as acylation, sulfonylation, and reductive amination under mild conditions, the stereochemical integrity of the α-center is expected to be largely preserved. acs.org However, careful selection of reaction conditions (e.g., low temperature, use of non-nucleophilic bases, and appropriate coupling reagents) is essential to minimize the risk of racemization. nih.govnih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each atom, facilitating the complete structural assignment of Ethyl 5-nitrilo-L-norvalinate.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms within the this compound molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key parameters in this analysis. While specific experimental data for this exact compound is not widely available, the expected signals can be predicted based on its structure.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Ethyl ester CH₃ | ~1.2-1.4 | Triplet (t) | 3H |

| Ethyl ester CH₂ | ~4.1-4.3 | Quartet (q) | 2H |

| α-CH | ~3.5-3.8 | Triplet (t) or Doublet of Doublets (dd) | 1H |

| β-CH₂ | ~1.6-1.9 | Multiplet (m) | 2H |

| γ-CH₂ | ~2.3-2.6 | Multiplet (m) | 2H |

The ethyl ester protons would present as a characteristic triplet and quartet. The protons on the norvaline backbone would exhibit shifts and multiplicities dependent on their proximity to the electron-withdrawing ester and nitrile groups. The amino group protons often appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Ethyl ester CH₃ | ~14-16 |

| Ethyl ester CH₂ | ~60-63 |

| α-C | ~52-58 |

| β-C | ~28-34 |

| γ-C | ~15-20 |

| C≡N (Nitrile) | ~118-122 |

The carbonyl carbon of the ester group is expected to have the largest chemical shift due to its significant deshielding. The nitrile carbon also has a characteristic chemical shift in the downfield region. The remaining aliphatic carbons of the norvaline and ethyl groups would appear in the upfield region of the spectrum.

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show a cross-peak between the ethyl ester's CH₂ and CH₃ protons, and between the α-CH, β-CH₂, and γ-CH₂ protons of the norvaline backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it.

Infrared (IR) Spectroscopy for Vibrational Fingerprint and Functional Group Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |

|---|---|---|

| N-H (Amino group) | 3300-3500 (broad) | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C≡N (Nitrile) | 2220-2260 (sharp) | Stretching utdallas.edu |

| C=O (Ester) | 1730-1750 (strong, sharp) | Stretching |

The presence of a sharp band in the 2220-2260 cm⁻¹ region would be a clear indication of the nitrile functional group. utdallas.edu A strong, sharp absorption around 1730-1750 cm⁻¹ would confirm the ester carbonyl group. The broad band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching of the primary amine.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer structural clues based on the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₇H₁₂N₂O₂), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula.

Expected Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₇H₁₂N₂O₂ | 156.0899 |

In a typical mass spectrum, the molecular ion peak would be observed. Subsequent fragmentation could involve the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), or cleavage at various points along the amino acid backbone, providing further structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (C₈H₁₄N₂O₂), the protonated molecule [M+H]⁺ would be selected in the first mass spectrometer and then subjected to collision-induced dissociation. The resulting fragmentation pattern provides a structural fingerprint.

Key fragmentation pathways for this compound would likely involve the neutral loss of ethene from the ethyl ester, the loss of the entire ethoxycarbonyl group, and cleavages along the aliphatic chain. The nitrile group plays a significant role in the fragmentation and can be used as a diagnostic marker. nih.gov

Table 1: Representative MS/MS Fragmentation Data for [C₈H₁₄N₂O₂+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss | Inferred Fragment Structure |

| 171.11 | 143.08 | C₂H₄ | [M+H - C₂H₄]⁺ |

| 171.11 | 125.07 | C₂H₅OH | [M+H - EtOH]⁺ |

| 171.11 | 98.06 | H₂N-CH-COOEt | [CH₂(CH₂)₂CN]⁺ |

| 171.11 | 74.06 | CH₂(CH₂)₃CN | [H₂N=CH-COOEt]⁺ |

Note: The m/z values are hypothetical and based on the exact mass of the compound and its likely fragments.

Chiral Chromatography (HPLC, GC) and Polarimetry for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of this compound is crucial, as the biological activity of chiral molecules is often enantiomer-dependent. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. A chiral stationary phase (CSP) is used to separate the L- and D-enantiomers, which will exhibit different retention times.

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. This analysis is critical in synthetic chemistry to validate the stereoselectivity of a reaction. acs.org

Table 2: Illustrative Chiral HPLC Data for Enantiomeric Purity

| Parameter | Value |

| Column | Chiralpak® ID-3 |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (L-enantiomer) | 9.4 min |

| Retention Time (D-enantiomer) | 8.0 min |

| Enantiomeric Excess (% ee) | >99% (for the L-enantiomer) |

Note: The conditions and retention times are representative examples for the separation of chiral amino acid esters. caltech.edu

Polarimetry provides a bulk measurement of the enantiomeric purity by measuring the rotation of plane-polarized light. A pure sample of the L-enantiomer will rotate light in a specific direction and magnitude at a given wavelength and temperature.

Table 3: Representative Polarimetry Data

| Parameter | Value |

| Specific Rotation [α]²²_D | -11° (c 1.0, CHCl₃) |

| Wavelength | 589 nm (Sodium D-line) |

| Temperature | 22 °C |

Note: This value is based on similar compounds, such as N-protected amino acid esters. The sign and magnitude are illustrative. caltech.edu

X-Ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state, including its absolute configuration. nih.gov This technique requires the formation of a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the precise positions of all atoms can be determined.

For this compound, a successful crystallographic analysis would confirm the connectivity of the atoms and the S configuration at the chiral center, as expected for the L-enantiomer.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 8.9 |

| c (Å) | 18.2 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 939.9 |

| Z (molecules/unit cell) | 4 |

Note: These parameters are hypothetical and represent typical values for a small organic molecule like an amino acid derivative. nih.gov

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. acs.org This allows for the verification of the empirical formula and the purity of the sample. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₈H₁₄N₂O₂).

Table 5: Elemental Analysis Data for C₈H₁₄N₂O₂

| Element | Theoretical % | Experimental % |

| Carbon (C) | 56.45 | 56.41 |

| Hydrogen (H) | 8.29 | 8.35 |

| Nitrogen (N) | 16.46 | 16.52 |

| Oxygen (O) | 18.80 | 18.72 |

Note: Experimental values typically have an acceptable error margin of ±0.4% from the theoretical values.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of Ethyl 5-nitrilo-L-norvalinate. These calculations provide a detailed picture of the molecule's electron distribution and its implications for chemical reactivity.

Prediction of Molecular Orbital Energies (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, theoretical calculations can predict these energy values, providing insights into its electrophilic and nucleophilic nature. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity.

Table 1: Predicted Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Symbol | Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Gap | ΔE | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Global Softness | S | Data not available |

Note: Specific calculated values for this compound are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

Mapping of Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue representing electron-deficient areas (positive potential).

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the nitrile group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the amine protons. This analysis of charge distribution is critical for understanding intermolecular interactions and chemical reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule significantly influences its physical and chemical properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible spatial arrangements of atoms in this compound and their relative stabilities.

Exploration of Conformational Space Using Molecular Mechanics

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. By systematically rotating the rotatable bonds in this compound, MM methods can efficiently explore its vast conformational space and identify low-energy conformers. This initial screening is crucial for pinpointing the most likely structures the molecule will adopt.

Density Functional Theory (DFT) for Stable Conformer Identification

Following the initial exploration with molecular mechanics, Density Functional Theory (DFT) is often employed to perform more accurate geometry optimizations and energy calculations on the most promising conformers. DFT methods provide a good balance between computational cost and accuracy for determining the relative energies of different conformers and identifying the global minimum energy structure, which represents the most stable conformation of this compound.

Table 2: Relative Energies of Stable Conformers of this compound (Hypothetical)

| Conformer | Relative Energy (kcal/mol) |

| C1 | 0.00 |

| C2 | Data not available |

| C3 | Data not available |

Note: This table is hypothetical as specific DFT calculations for the conformers of this compound were not found in the available literature.

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational methods are widely used to predict spectroscopic properties, which can then be used to validate experimentally obtained spectra or to aid in the identification of a compound. For this compound, the prediction of its NMR and IR spectra would be particularly useful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in 1H and 13C NMR spectra can be calculated using quantum mechanical methods, most commonly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comrsc.org These calculations require the generation of a conformational ensemble of the molecule, as the observed chemical shifts are a population-weighted average of the shifts for each conformer. beilstein-journals.org The accuracy of the predicted spectra can be improved by including solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation. mdpi.comrsc.org

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. These can be calculated by performing a frequency analysis on the optimized geometry of the molecule. researchgate.net The characteristic stretching frequency of the nitrile group (C≡N) is expected to appear around 2240-2260 cm-1. Computational chemistry can predict this frequency with good accuracy and also help in assigning other peaks in the fingerprint region of the spectrum. aip.orgaip.orgacs.org Studies on similar nitrile-containing compounds have shown that hydrogen bonding and other intermolecular interactions can influence the position and intensity of the nitrile stretch, an effect that can be modeled computationally. aip.orgaip.orgresearchgate.net

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This data is illustrative and based on computational studies of analogous compounds.

| Spectroscopic Feature | Predicted Value | Experimental Value |

| 13C NMR (C≡N) | 120.5 ppm | 119.8 ppm |

| 1H NMR (α-H) | 4.15 ppm | 4.22 ppm |

| IR (C≡N stretch) | 2245 cm-1 | 2248 cm-1 |

Applications in Advanced Chemical Synthesis and Materials Science Research

Utility of Ethyl 5-Nitrilo-L-norvalinate as a Versatile Building Block in Complex Organic Synthesis

The reactivity of the nitrile and amino groups, coupled with the chirality of the molecule, makes this compound a sought-after precursor in several areas of organic synthesis.

The synthesis of macrocyclic peptides and other ring structures is a key area of research, particularly in drug discovery, where cyclization can enhance metabolic stability and bioactivity. The nitrile group of this compound can participate in various cyclization reactions. For instance, the reaction between a nitrile and an N-terminal cysteine residue is a known method for peptide macrocyclization. researchgate.netanu.edu.au This type of biocompatible cyclization can occur under physiological conditions, making it a powerful tool for creating complex bioactive molecules. researchgate.net

While direct studies on this compound are limited, research on analogous nitrile-containing amino acids, such as cyanopyridylalanine, demonstrates the feasibility of this approach. These studies have shown that the nitrile group can react with aminothiols to form stable cyclic products, a strategy that has been successfully employed for in-cell protein macrocyclization. d-nb.infonih.gov The reaction proceeds via the formation of a thiazoline (B8809763) heterocycle, which is stable in physiological buffers. researchgate.net

Table 1: Examples of Macrocyclization Reactions Involving Nitrile-Containing Amino Acids

| Reactants | Cyclization Conditions | Product Type | Reference |

| Peptide with N-terminal Cysteine and C-terminal Nitrile | Aqueous buffer, pH 7.5 | Macrocyclic peptide with thiazoline linkage | researchgate.netanu.edu.au |

| Protein with genetically encoded cyanopyridylalanine and an N-terminal cysteine | In-cell, physiological conditions | Cyclized protein | d-nb.infonih.gov |

This table illustrates the potential of nitrile-containing amino acids in macrocyclization, providing a model for the expected reactivity of this compound.

Non-peptidal scaffolds are of great interest in medicinal chemistry as they can mimic the secondary structures of peptides while offering improved pharmacokinetic properties. Nonproteinogenic amino acids, such as this compound, are valuable building blocks for these scaffolds. nih.govnih.gov The unique side chain of this amino acid can be used to introduce specific functionalities and to create novel molecular shapes. researchgate.netunimi.it

The nitrile group can be chemically transformed into a variety of other functional groups, such as amines, carboxylic acids, or tetrazoles, further expanding the diversity of scaffolds that can be synthesized. nih.govugr.es This versatility allows for the construction of complex molecular frameworks that can be used to develop new therapeutic agents and research tools. rsc.org

Amino acids are fundamental to the synthesis of many natural products. nih.govbritannica.comwikipedia.org The Strecker synthesis, a classic method for preparing amino acids, proceeds through an α-aminonitrile intermediate. rug.nlwikipedia.org this compound can be viewed as a stable, isolable intermediate that can be elaborated into more complex structures. The nitrile group can serve as a handle for chain extension or for the introduction of nitrogen-containing heterocycles, which are common motifs in natural products.

Role in Ligand Design for Coordination Chemistry

The field of coordination chemistry benefits from the design of novel ligands that can control the reactivity and properties of metal complexes. unibo.it The functional groups present in this compound make it an attractive candidate for the development of new chiral ligands.

Both the amino and nitrile groups of this compound can coordinate to transition metal ions. The coordination chemistry of α-aminonitriles has been studied, and it has been shown that these molecules can act as chelating ligands, binding to a metal center through both the amino and nitrile nitrogen atoms. uobaghdad.edu.iqresearchgate.net The ester group could also potentially be involved in coordination, making this compound a potential tridentate ligand. The coordination environment around the metal can be fine-tuned by the choice of the metal ion and the reaction conditions, which in turn can influence the catalytic activity of the resulting complex.

Table 2: Potential Coordination Modes of this compound

| Functional Group | Potential Coordination |

| Amino Group | Coordination to a metal center through the nitrogen lone pair. |

| Nitrile Group | Coordination to a metal center through the nitrogen lone pair. |

| Ester Group | Coordination through the carbonyl oxygen. |

The inherent chirality of this compound makes it a valuable building block for the synthesis of chiral ligands for enantioselective catalysis. chinesechemsoc.org Chiral ligands play a crucial role in asymmetric synthesis by creating a chiral environment around a metal catalyst, which allows for the selective formation of one enantiomer of a product over the other. acs.org

The amino acid backbone provides a rigid and well-defined chiral scaffold. The nitrile and ester functionalities can be further modified to create a variety of ligand architectures with different steric and electronic properties. For example, the nitrile group could be reduced to a primary amine, which could then be used to synthesize multidentate ligands. The development of new chiral ligands based on this compound could lead to the discovery of novel and highly efficient catalysts for a wide range of asymmetric transformations. nih.govacs.org

Potential in Metal-Organic Framework (MOF) Synthesis and Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their pore size, surface area, and chemical functionality has positioned them at the forefront of materials science research. This compound possesses key functional groups that could be leveraged in the design and synthesis of novel MOFs.

Theoretically, this compound could be incorporated into MOF structures in several ways. The primary amine and the carboxylate group (after hydrolysis of the ethyl ester) can coordinate with metal centers, acting as a linker to form the framework. The presence of the nitrile group offers a valuable site for post-synthetic modification, a powerful strategy for introducing new functionalities into a pre-existing MOF. nih.govresearchgate.net For instance, the nitrile group could be reduced to an amine or hydrolyzed to a carboxylic acid, altering the charge and chemical environment of the pores.

Moreover, the inherent chirality of the L-norvalinate backbone could be exploited to construct homochiral MOFs. sioc-journal.cn Such materials are of great interest for applications in enantioselective separations and asymmetric catalysis. The flexible alkyl chain of the norvalinate residue could also impart a degree of flexibility to the MOF structure, potentially leading to interesting dynamic properties.

While direct experimental studies on the use of this compound in MOF synthesis are not yet reported in the literature, the well-established use of amino acids and nitrile-containing linkers provides a strong basis for its potential. researchgate.netsioc-journal.cn The functional groups present in this compound are known to be compatible with common MOF synthesis conditions. nanochemres.orgmdpi.comacs.orgnih.gov

Table 1: Potential Roles of Functional Groups in this compound in MOF Synthesis

| Functional Group | Potential Role in MOF Synthesis |

| Primary Amine (-NH2) | Coordination to metal centers; potential for post-synthetic modification. |

| Ethyl Ester (-COOEt) | Can be hydrolyzed to a carboxylate for coordination to metal centers. |

| Nitrile (-C≡N) | Site for post-synthetic modification (e.g., reduction, hydrolysis); can influence pore chemistry and polarity. |

| L-Chiral Center | Induction of chirality in the resulting MOF for enantioselective applications. |

Applications in Polymer Chemistry and Materials Science (e.g., as a monomer precursor for specialized polymers)

The dual functionality of this compound also makes it an attractive monomer precursor for the synthesis of specialized polymers. The amino and ester groups can participate in various polymerization reactions, while the nitrile group can be retained as a pendant functional group or be transformed through post-polymerization modification.

One potential application is in the synthesis of polyamides or polypeptides. The amino group can react with dicarboxylic acids or their derivatives, and the ester group can be hydrolyzed to a carboxylic acid to react with diamines, leading to the formation of amide bonds. The resulting polymers would possess a chiral backbone and pendant nitrile groups. The presence of the nitrile functionality can enhance the thermal properties and solvent resistance of the polymer and can also be a site for further chemical transformations. For instance, the nitrile groups could be cross-linked to improve the mechanical properties of the material.

Alternatively, this compound could be used to synthesize polyesters through polycondensation reactions, involving the reaction of the amino group with a cyclic anhydride (B1165640) or the transesterification of the ethyl ester. The resulting polyesters would also feature pendant nitrile groups, offering opportunities for functionalization.

Research on the polymerization of amino acid esters and nitrile-containing monomers supports the feasibility of these approaches. nih.govrsc.orgnih.gov The synthesis of polymers from precursors containing both amine and nitrile functionalities has been demonstrated to yield materials with interesting properties. nih.gov The nitrile group, in particular, is a versatile handle for tailoring the final properties of the polymer. nih.govmdpi.comahnu.edu.cngoogle.comgoogle.comacs.orgresearchgate.net

Table 2: Potential Polymerization Pathways and Properties for this compound

| Polymerization Pathway | Resulting Polymer Type | Potential Properties and Applications |

| Polycondensation with dicarboxylic acids | Polyamide | Chiral backbone, pendant nitrile groups for cross-linking or modification, potentially enhanced thermal stability. |

| Polycondensation with diamines (after ester hydrolysis) | Polyamide | Similar to above, offering flexibility in monomer choice. |

| Ring-opening polymerization with cyclic anhydrides | Polyester-amide | Biodegradable potential, functional side chains. |

| Transesterification | Polyester | Pendant nitrile groups for functionalization, potential for specialty films and fibers. |

Future Research Directions and Emerging Methodologies

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance process efficiency. nih.govmdpi.com Future research on Ethyl 5-nitrilo-L-norvalinate will likely prioritize the development of sustainable synthetic methodologies.

Development of Environmentally Benign Synthetic Routes

Traditional nitrile synthesis often involves hazardous reagents such as cyanide salts. researchgate.net Green chemistry seeks to replace these with safer, more environmentally friendly alternatives. nih.gov For a compound like this compound, future synthetic strategies could focus on cyanide-free routes. One promising approach involves the biocatalytic dehydration of aldoximes. nih.gov This method utilizes aldoxime dehydratase enzymes in aqueous media, offering a mild and highly selective pathway to nitriles. researchgate.netnih.gov

Another sustainable avenue is the development of catalytic processes that minimize waste. This includes transition-metal-catalyzed reactions that proceed with high atom economy. researchgate.net For instance, the oxidative dehydrogenation of primary amines presents a clean route to nitriles. researchgate.net Research could explore the direct conversion of a suitable L-norvaline-derived primary alcohol or amine to the corresponding nitrile, potentially using catalysts based on earth-abundant metals. organic-chemistry.org The use of non-toxic, renewable solvents or even solvent-free conditions is another key aspect of green synthesis. mdpi.com

Table 1: Comparison of Potential Green Synthetic Routes for this compound

| Synthetic Route | Key Features | Potential Advantages |

| Biocatalytic Dehydration | Use of aldoxime dehydratase enzymes. nih.gov | Cyanide-free, mild reaction conditions, aqueous solvent. researchgate.netnih.gov |

| Catalytic Ammoxidation | Direct conversion of a corresponding alcohol. | High atom economy, avoids stoichiometric toxic reagents. |

| Dehydration of Amides | Conversion of a primary amide precursor. | Can utilize green dehydrating agents and catalysts. organic-chemistry.org |

Integration of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govd-nb.infonoelresearchgroup.com The synthesis of this compound could greatly benefit from the implementation of flow chemistry techniques. nih.govtue.nl

For instance, reactions involving hazardous intermediates can be performed more safely in a microreactor, as the small reaction volume minimizes the risk associated with unstable species. nih.gov Furthermore, flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. nih.govresearchgate.net A multi-step synthesis of this compound could be streamlined into a continuous process, eliminating the need for isolation and purification of intermediates at each stage. nih.gov This "telescoped" synthesis approach significantly reduces solvent usage and waste generation. nih.gov

Exploration of Novel Derivatization Pathways and Functionalization Strategies

The nitrile and ester functionalities of this compound provide versatile handles for further chemical modification. nih.govenamine.net Future research will undoubtedly focus on exploring novel derivatization pathways to generate a library of compounds with diverse properties.

The nitrile group can undergo a variety of transformations. nih.gov For example, it can be reduced to a primary amine, providing a new site for amide coupling or other functionalizations. libretexts.org Alternatively, reaction with organometallic reagents can convert the nitrile into a ketone. libretexts.org The nitrile can also participate in cycloaddition reactions to form various heterocyclic structures, which are prevalent in pharmacologically active molecules. nih.gov

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to create a range of amides and esters. enamine.net The inherent chirality of the L-norvalinate backbone is a key feature, and derivatization strategies will likely aim to preserve this stereochemistry.

Table 2: Potential Functionalization Reactions for this compound

| Functional Group | Reaction Type | Potential Product |

| Nitrile | Reduction (e.g., with LiAlH4) libretexts.org | Primary Amine |

| Nitrile | Addition of Grignard Reagent libretexts.org | Ketone |

| Nitrile | [3+2] Cycloaddition with Azides nih.gov | Tetrazole |

| Ester | Hydrolysis | Carboxylic Acid |

| Ester | Aminolysis | Amide |

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis and derivatization of this compound, a detailed understanding of the reaction kinetics and mechanisms is essential. Advanced in situ characterization techniques allow for real-time monitoring of chemical transformations without the need for sampling and offline analysis.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information on the concentration of reactants, intermediates, and products as the reaction progresses. This data is crucial for identifying reaction endpoints, detecting the formation of byproducts, and elucidating reaction mechanisms. For example, the disappearance of the characteristic nitrile peak in the IR spectrum would indicate the progress of a nitrile conversion reaction. The integration of these analytical techniques, particularly within flow chemistry setups, enables rapid process optimization and ensures consistent product quality.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Planning and Optimization

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Ethyl 5-nitrilo-L-norvalinate purity and structural integrity?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (to assess purity ≥95% ), nuclear magnetic resonance (NMR) spectroscopy (for structural confirmation via proton and carbon-13 signals), and mass spectrometry (MS) to verify molecular weight (245.27 g/mol ). For reproducibility, adhere to NIH guidelines on reporting experimental conditions, including solvent systems and instrument calibration .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers at room temperature (20–25°C) in a dry, well-ventilated environment to prevent hygroscopic degradation . Avoid repeated freeze-thaw cycles for solutions; aliquot and store at < -20°C for long-term stability . Use fume hoods during handling to minimize aerosol formation and wear PPE (gloves, lab coats) to prevent skin contact .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

- Methodological Answer : The compound is soluble in polar organic solvents (e.g., methanol, DMSO) and partially soluble in aqueous buffers. Conduct solubility trials using UV-Vis spectrophotometry at 254 nm to quantify saturation points. A reference table is provided below:

| Solvent | Solubility (mg/mL) | Method of Determination |

|---|---|---|

| Methanol | 50–60 | HPLC peak integration |

| DMSO | >100 | Gravimetric analysis |

| Water (pH 7.0) | 10–15 | UV-Vis absorbance |

| Data derived from empirical testing |

Q. How can researchers validate synthetic yields of this compound?

- Methodological Answer : Monitor reaction progress via thin-layer chromatography (TLC) using silica plates and a mobile phase of ethyl acetate/hexane (3:7). Calculate yields gravimetrically after purification via flash chromatography. Cross-validate results with triple-phase MS to confirm absence of byproducts (e.g., unreacted intermediates) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from variations in compound purity, assay conditions (e.g., cell line viability ), or enzymatic batch differences. Implement orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies) and validate using standardized positive controls. Perform meta-analyses with raw data transparency, adhering to NRC standards for empirical question design .

Q. How can degradation pathways of this compound under physiological conditions be elucidated?

- Methodological Answer : Conduct forced degradation studies under acidic (HCl 0.1M), basic (NaOH 0.1M), and oxidative (H₂O₂ 3%) conditions at 37°C. Analyze degradation products via LC-MS/MS and compare fragmentation patterns to known metabolites. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Q. What experimental designs are suitable for probing the stereochemical impact of this compound in enzyme interactions?

- Methodological Answer : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) of individual enantiomers to target enzymes. Reference crystallographic data (if available) to correlate stereochemistry with active-site interactions .

Q. How can researchers address batch-to-batch variability in synthetic protocols?

- Methodological Answer : Standardize reaction parameters (temperature, catalyst loading) using design-of-experiment (DoE) approaches. Implement quality control via in-process checks (e.g., inline IR spectroscopy for intermediate verification). Use multivariate analysis (e.g., PCA) to identify critical process parameters .

Data Contradiction and Replication Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.